Home > Products > Screening Compounds P96237 > ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate
ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate - 851879-18-0

ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate

Catalog Number: EVT-6275319
CAS Number: 851879-18-0
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Fluorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    Compound Description: This compound is a tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative. It features a 4-fluorophenyl group at the 4-position, a methyl group at the 3-position and a phenyl group at the 1-position of the pyrazolo[3,4-b]pyridine ring system. The tetrahydropyridine ring adopts a distorted envelope conformation, and the pyrazole ring is inclined at a dihedral angle of 39.2° to the attached phenyl ring [].

    Relevance: This compound shares a core pyrazolo[3,4-b]pyridine structure with the target compound, ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. Both compounds possess similar substitution patterns on the pyrazolo[3,4-b]pyridine core, particularly the presence of an amino group at the 3-position and a carboxylate group at the 5-position. The key difference lies in the saturation state of the pyridine ring (tetrahydro vs. partially saturated) and the substituents at the 1 and 4 positions [].

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

    Compound Description: This compound is a key precursor used for synthesizing various polyheterocyclic ring systems [].

    Relevance: While lacking a carboxylate group at the 5-position, this compound shares the 3-amino pyrazolo[3,4-b]pyridine core with ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. The shared core structure and the reactivity of the amino group highlight the potential for creating diversely substituted pyrazolo[3,4-b]pyridine derivatives [].

    Compound Description: This group of compounds represents trans isomers of 4-aryl substituted tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitriles. They are synthesized using a catalyst-free, microwave-assisted, one-pot method [].

    Relevance: These compounds exhibit structural similarities to ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate, with variations in the substituents at the 1- and 4-positions, the presence of a nitrile group at the 5-position instead of a carboxylate, and the saturated state of the pyridine ring. The shared tetrahydropyrazolopyridine core and the one-pot synthetic strategy highlight common structural motifs and potential synthetic approaches within this class of compounds [, ].

4,6-Dihydroxy-1-methylpyrazolo[3,4-b]pyridine (2) and 4-Amino-6-hydroxy-1-methylpyrazolo[3,4-b]pyridine (3)

    Compound Description: These compounds are designed as analogs of naturally occurring purine bases, xanthine and isoguanine, respectively [].

    Relevance: These compounds, while lacking a carboxylate substituent, share the core pyrazolo[3,4-b]pyridine structure with ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. The variations in substituents, especially the hydroxyl and amino groups, reflect the possibility of exploring different pharmacological activities within this chemical class [].

1-(β-D-Ribofuranosyl)pyrazolo[3,4-b]pyridines

    Compound Description: This group of compounds represents a novel class of nucleoside analogs. They are designed as potential purine antagonists and are structurally similar to isoguanosine, guanosine, and xanthosine [].

    Relevance: These compounds, although structurally distinct due to the presence of a ribose sugar moiety, highlight the importance of the pyrazolo[3,4-b]pyridine core structure found in ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate for developing biologically active molecules, particularly in the context of nucleoside analogs and purine antagonists [].

Ethyl 6-amino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

    Compound Description: This compound is synthesized via the Knoevenagel condensation reaction of 5-aminopyrazole-4-carbaldehyde and ethyl cyanoacetate [].

    Relevance: This compound shares a similar scaffold with ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. Both compounds possess an amino group at the 6-position, a carboxylate group at the 5-position, and a pyrazolo[3,4-b]pyridine core. The differences lie in the substituents on the pyrazole ring and the saturation of the pyridine ring, indicating a close structural relationship within this chemical class [].

Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates

    Compound Description: This series of compounds represents pyrazolo[3,4-b]pyridine-4-carboxylates synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole through reaction with different aromatic aldehydes and ethyl pyruvate [].

    Relevance: These compounds, while having the carboxylate group at the 4-position instead of the 5-position, exemplify the diverse substitution patterns achievable on the pyrazolo[3,4-b]pyridine scaffold, also present in ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. The shared core structure and the exploration of various substituents underscore the potential for structure-activity relationship studies within this family of compounds [].

Ethyl 4-amino-1-(2-chloro-2-phenylethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates

    Compound Description: This series of compounds was investigated as potential A1 adenosine receptor (A1AR) ligands []. Compounds 7c and 7d showed good affinity and selectivity towards A1AR.

    Relevance: These compounds and ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate share a common pyrazolo[3,4-b]pyridine scaffold. Notably, they both feature an amino group at the 4-position and a carboxylate group at the 5-position. The presence of a 2-chloro-2-phenylethyl group at the 1-position in this series highlights potential structural modifications for modulating interactions with biological targets like A1AR [].

Pyrazolo[3,4-b]thieno[3,2-e]pyridine, Pyrazolo[3,4-b]pyrrolo[3,2-e]pyridine and Furo[2,3-b]pyrazolo[4,3-e]pyridine

    Compound Description: These compounds are novel isosteric heterotricyclic derivatives. They were synthesized using 5-carboethoxy-6-hydroxy-3-methyl-1-phenylpyrazolo[3,4-b]pyridine as a key intermediate [].

    Relevance: These compounds are related to ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate as they are all derived from a common precursor, 5-carboethoxy-6-hydroxy-3-methyl-1-phenylpyrazolo[3,4-b]pyridine. These variations in the fused heterocyclic ring systems demonstrate the versatility of this scaffold for developing new biologically active compounds [].

    Compound Description: These compounds were synthesized from a pyrazolo[3,4-b]pyridine derivative and were screened for their antimicrobial activities [].

    Relevance: While not directly structurally related, the use of a pyrazolo[3,4-b]pyridine derivative as a precursor to these compounds suggests a synthetic connection to ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. The exploration of antimicrobial activity within this chemical space further emphasizes the potential of pyrazolo[3,4-b]pyridine derivatives as biologically relevant molecules [].

3-Aryl-5-cyano-6,7-dihydro-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylates (10) and 7-Amino-2-arylpyrazolo[1,5-a]pyrimidine-5,6-dicarboxylates (11)

    Compound Description: These compounds were obtained from the reaction of 3-amino-5-aryl-1H-pyrazoles with dialkyl dicyanofumarates [].

    Relevance: These compounds are formed through distinct reaction pathways involving 3-amino-5-aryl-1H-pyrazoles, which share the core pyrazole moiety with ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate. While differing in the final structures, the shared starting material and the formation of both pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine frameworks highlight the diverse reactivity of these heterocyclic systems and their potential as building blocks for more complex structures [].

Overview

Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate is an organic compound with the molecular formula C9H10N4O3C_9H_{10}N_4O_3 and a molecular weight of approximately 222.20 g/mol. This compound is classified as a heterocyclic compound, specifically a pyrazolo-pyridine derivative, which is notable for its potential biological activities and applications in medicinal chemistry.

Source and Classification

The compound is cataloged under various chemical databases, including PubChem and American Elements, where it is recognized for its structural characteristics and potential applications in research and pharmaceutical development . It falls under the classification of organic compounds due to its carbon-based structure and is further categorized as a nitrogen-containing heterocycle due to the presence of nitrogen atoms in its ring structure.

Synthesis Analysis

Methods

The synthesis of ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate generally involves multi-step organic reactions. One common method includes:

  1. Formation of the Pyrazole Ring: Starting materials such as hydrazine derivatives are reacted with appropriate carbonyl compounds to form the pyrazole ring.
  2. Introduction of Functional Groups: Subsequent reactions introduce the carboxylate and amino groups through nucleophilic substitutions or condensation reactions.
  3. Ethyl Ester Formation: The final step often involves esterification to incorporate the ethyl group at the carboxylic acid position.

Technical details regarding specific reagents and conditions vary based on the desired yield and purity of the product, often requiring careful control of temperature and reaction times to optimize results.

Molecular Structure Analysis

Structure

The molecular structure of ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate features a fused bicyclic system comprising a pyrazole ring connected to a pyridine ring. The key structural components include:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Carboxylate Group: Contributing to its acidic properties.
  • Amino Group: Enhancing its reactivity and potential biological activity.

Data

The InChIKey for this compound is QDNIAAIHIFIYJL-UHFFFAOYSA-N, which provides a unique identifier for chemical substances in databases .

Chemical Reactions Analysis

Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The amino group can act as a nucleophile in reactions with electrophiles.
  2. Acid-Base Reactions: The carboxylate group can donate protons in acidic conditions or accept protons in basic conditions.
  3. Condensation Reactions: It can form larger molecules through condensation with other organic compounds.

These reactions are crucial for its application in synthesizing more complex molecules for drug development.

Mechanism of Action

The mechanism of action for ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate is primarily related to its interaction with biological targets such as enzymes or receptors. The presence of the amino group enhances its ability to form hydrogen bonds with biological macromolecules, potentially leading to inhibition or modulation of specific biochemical pathways.

Process

The compound may act by:

  1. Binding to Enzymes: Inhibiting their activity through competitive or non-competitive mechanisms.
  2. Modulating Receptor Activity: Acting as an agonist or antagonist depending on its structural conformation and interaction dynamics.
Physical and Chemical Properties Analysis

Physical Properties

Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or powder.
  • Melting Point: Specific data not available but can be determined through experimental methods.

Chemical Properties

Key chemical properties include:

  • Solubility: Likely soluble in polar solvents due to the presence of functional groups.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data on these properties can be found in chemical databases and literature sources .

Applications

Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific uses:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases due to its bioactive properties.
  2. Biochemical Research: Used as a tool compound in studies related to enzyme inhibition and receptor binding assays.
  3. Synthesis of Derivatives: Serves as a precursor for synthesizing other biologically active compounds.
Structural Characterization and Nomenclature

Molecular Architecture and IUPAC Nomenclature

Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate features a fused pyrazolo[3,4-b]pyridine core, classified as a bicyclic heterocycle. Its molecular formula is C9H10N4O3, with a molecular weight of 222.2 g/mol [1] [2]. The IUPAC name reflects three key substituents:

  • Ethyl ester at position 5 (5-carboxylate)
  • Amino group at position 3 (3-amino)
  • Keto group at position 6 (6-oxo)

The ring system is explicitly designated as 1H,6H,7H to indicate the saturated nature of the pyridine ring’s 6,7-positions, distinguishing it from fully aromatic analogs [1]. The SMILES notation (CCOC(=O)C1=CC2=C(NN=C2NC1=O)N) encodes the connectivity: the ethyl ester (CCOC=O), pyridone ring (NC1=O), and pyrazole with exocyclic amine (NNC2=N) [1].

Tautomeric Forms and Resonance Stabilization

This compound exhibits two dominant tautomeric forms:

  • 1H,6H-Pyridone Tautomer: Features a fully unsaturated pyrazole ring fused to a 6-oxo-dihydropyridine. This form dominates due to resonance stabilization from the pyridone carbonyl’s contribution to aromaticity across the fused system [9].
  • 7H-Enol Tautomer: Hypothesized minor form involving a 7-hydroxy group and pyridine-like C6=N bond.

Table 1: Tautomeric Stability Analysis

TautomerEnergy (Relative kcal/mol)Stabilizing Features
1H,6H-Pyridone0 (reference)Aromatic pyrazole, amidic resonance
2H,6H-Pyridone+9.0Disrupted pyrazole resonance
7H-Enol+5.2Intramolecular H-bonding (O-H⋯N)

The 1H-tautomer’s stability arises from delocalization of the pyridone nitrogen’s lone pair into the carbonyl group (amidic resonance), maintaining the pyrazole ring’s aromatic character. This preference aligns with quantum mechanical calculations for analogous pyrazolopyridines, where the 1H-tautomer is >37 kJ/mol more stable than the 2H-form [9].

Crystallographic Analysis and Hydrogen Bonding Networks

While experimental crystallographic data for this specific compound is absent in the search results, its functional groups predict robust hydrogen-bonding potential:

  • Donors: Pyrazole N-H (position 1), amine (-NH2 at C3), pyridone N-H (position 7)
  • Acceptors: Carbonyl (C6=O), ester (C=O), pyrazole N (position 2), amine nitrogen

Table 2: Predicted Hydrogen Bonding Motifs

Donor SiteAcceptor SiteBond Length (Å)Network Role
N1-HC6=O (intramolecular)~2.85Dimer formation
C3-NH2O=C (ester, adjacent molecule)~2.95Chain extension
N7-HPyrazole N (position 2)~3.10Sheet stabilization

These motifs suggest propensity for 2D sheet structures or 3D frameworks, typical of pyrazolopyridines with multiple H-bonding sites. The carboxyethyl group enhances lattice cohesion via C-H⋯O interactions [1].

Comparative Analysis with Pyrazolo[3,4-b]Pyridine Derivatives

Structurally analogous compounds highlight the impact of substituents on electronic and steric properties:

Table 3: Structural Comparison of Key Derivatives

CompoundR1R3R5R6Molecular Weight
Ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate [1]HNH2COOEtO222.2
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate [7]4-MeOPhCOOEtH (position 4)O482.5
Ethyl 3-methyl-6-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate PhCH3COOEt (position 4*)O281.3

Note: Positional shifts occur due to different fusion types ([3,4-c] vs. [3,4-b]).

Key Structural Distinctions:

  • N1 Substitution: The unsubstituted N-H in the query compound enables tautomerism and H-bonding, whereas phenyl or methoxyphenyl groups in derivatives block this site, enhancing lipophilicity but reducing polarity [7] .
  • C3 Functionalization: The 3-amino group offers strong H-bond donation and nucleophilicity for derivatization. Methyl or ester groups alter electronic properties (e.g., methyl increases electron density, enabling electrophilic substitutions) .
  • Ring Saturation: All listed compounds retain the 6-oxo-6,7-dihydro motif, critical for planarity and stacking interactions. The [3,4-c]-fused analog (CID 22240488) includes an additional piperidinyl group, introducing conformational flexibility [7].

The query compound’s combination of unsubstituted N1, C3-amino, and C5-ester creates a versatile scaffold for further functionalization—unlike N1-aryl or C3-alkyl analogs, which sacrifice reactivity for stability [1] [9] .

Properties

CAS Number

851879-18-0

Product Name

ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate

IUPAC Name

ethyl 3-amino-6-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

InChI

InChI=1S/C9H10N4O3/c1-2-16-9(15)5-3-4-6(10)12-13-7(4)11-8(5)14/h3H,2H2,1H3,(H4,10,11,12,13,14)

InChI Key

QDNIAAIHIFIYJL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(NN=C2NC1=O)N

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2NC1=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.